molecular formula C8H10N4O3 B12891942 2-(carbamoylamino)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid CAS No. 767316-89-2

2-(carbamoylamino)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid

Cat. No.: B12891942
CAS No.: 767316-89-2
M. Wt: 210.19 g/mol
InChI Key: JOXVHVGZYCZRRT-UHFFFAOYSA-N
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Description

2-(Carbamoylamino)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid is a bicyclic heterocyclic compound featuring a partially saturated pyrroloimidazole core. The molecule contains a carbamoylamino (-NHCONH₂) group at position 2 and a carboxylic acid (-COOH) group at position 3 (Figure 1). The compound’s synthetic routes often involve cyclization of substituted imidazoles or functionalization of preformed pyrroloimidazole scaffolds .

Properties

CAS No.

767316-89-2

Molecular Formula

C8H10N4O3

Molecular Weight

210.19 g/mol

IUPAC Name

2-(carbamoylamino)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid

InChI

InChI=1S/C8H10N4O3/c9-8(15)11-6-5(7(13)14)12-3-1-2-4(12)10-6/h1-3H2,(H,13,14)(H3,9,11,15)

InChI Key

JOXVHVGZYCZRRT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC(=C(N2C1)C(=O)O)NC(=O)N

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(carbamoylamino)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, TBHP for oxidation, and sodium borohydride for reduction . The reactions are typically carried out under mild conditions to preserve the integrity of the functional groups.

Major Products Formed

The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 2-(carbamoylamino)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved often include key metabolic and signaling pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural differences between the target compound and key analogs:

Compound Name Substituents at Position 2 Substituents at Position 3 Core Saturation Key Functional Groups
Target: 2-(Carbamoylamino)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid Carbamoylamino (-NHCONH₂) Carboxylic acid (-COOH) 6,7-dihydro Bicyclic pyrroloimidazole
SK&F 105809 4-(Methylsulfinyl)phenyl Pyridin-4-yl 6,7-dihydro Sulfoxide, pyridine
Compound 178 (4-Phenoxy-phenylcarbamoyl)methyl 3,4-Dichlorophenyl 6,7-dihydro Chlorophenyl, carbamate
STOCK4S-37310 2-((2,5-Dimethoxyphenyl)amino)-2-oxoethyl p-Tolyl 6,7-dihydro Methoxy, ketone
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid Hydrogen Carboxylic acid (-COOH) 6,7-dihydro Unsubstituted

Key Observations :

  • The carbamoylamino group in the target compound distinguishes it from analogs with aryl (e.g., SK&F 105809) or carbamate (e.g., Compound 178) substituents.
  • The carboxylic acid at position 3 enhances hydrophilicity compared to lipophilic groups like pyridin-4-yl or p-tolyl .

Key Observations :

  • The target compound’s carbamoylamino and carboxylic acid groups may favor interactions with polar enzyme active sites, contrasting with SK&F 105809’s radical scavenging mechanism .
  • Unlike Compound 178, the absence of lipophilic chlorophenyl groups in the target compound could reduce cytotoxicity .
Physicochemical and Pharmacokinetic Properties
Property Target Compound SK&F 105809 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid
Molecular Weight ~238 g/mol 341 g/mol 166 g/mol
LogP (Predicted) ~0.5 (moderately hydrophilic) 2.8 (lipophilic) -0.3
Solubility High in aqueous buffers (due to -COOH) Low (requires DMSO for dissolution) High
Synthetic Accessibility Moderate (multi-step functionalization) Complex (sulfoxide synthesis) Simple (commercially available)

Key Observations :

  • The carboxylic acid group in the target compound improves solubility over SK&F 105809, which requires organic solvents .
  • Synthetic challenges arise from introducing the carbamoylamino group without side reactions .

Biological Activity

2-(Carbamoylamino)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid is a compound of interest due to its diverse biological activities. This article synthesizes available research findings, focusing on its antibacterial, antifungal, and cytotoxic properties.

Chemical Structure and Properties

The compound's molecular formula is C8H10N4O3C_8H_{10}N_4O_3, and it features a pyrrolo-imidazole core structure that contributes to its biological activities. The presence of the carbamoyl group enhances its solubility and interaction with biological targets.

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrrolo[1,2-a]imidazoles exhibit significant antibacterial properties. In one study, a series of 3-aryl-5H-pyrrolo[1,2-a]imidazole derivatives were synthesized, showing activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 2 to 32 µg/mL, with some compounds achieving MICs as low as 4 µg/mL, indicating potent antibacterial effects .

Table 1: Antibacterial Activity of Pyrrolo[1,2-a]imidazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
6bS. aureus4
6cE. coli8
10cKlebsiella pneumoniae16
11Acinetobacter baumannii32

Antifungal Activity

In addition to antibacterial properties, the compound shows antifungal activity against pathogens such as Cryptococcus neoformans. The same derivatives tested for antibacterial effects also exhibited antifungal properties with varying degrees of effectiveness. For instance, certain compounds demonstrated an MIC against C. neoformans comparable to their antibacterial activity .

Cytotoxicity and Hemolytic Activity

While the compound exhibits promising antibacterial and antifungal activities, concerns regarding cytotoxicity have been raised. Compounds such as 6c displayed significant cytotoxicity against human cell lines (HEK-293), with hemolytic activity observed against human red blood cells. This indicates that while the antibacterial effect may be beneficial, the associated cytotoxicity could limit therapeutic applications .

Table 2: Cytotoxicity Data for Selected Compounds

CompoundCell LineLD50 (mg/kg)
6cHEK-293>2000
10cHuman RBCsHemolytic

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of the pyrrolo[1,2-a]imidazole framework. Researchers found that modifications to the phenyl moiety significantly affected biological activity. For example, introducing chlorine substituents at specific positions enhanced antibacterial potency while other modifications reduced efficacy .

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